molecular formula C20H19NO5S B6335092 Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate CAS No. 881673-36-5

Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B6335092
CAS No.: 881673-36-5
M. Wt: 385.4 g/mol
InChI Key: FJWBGTQQIMAOBN-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate is a sophisticated multifunctional pyrrole derivative that serves as a versatile synthetic intermediate in medicinal chemistry and chemical biology research. Its core structure integrates a phenyl-substituted pyrrole ring, a carboxylate ester, and a 4-methoxyphenylsulfonyl (tosyl) protecting group, making it a valuable precursor for the construction of more complex heterocyclic systems. The primary research value of this compound lies in its role as a key building block for the synthesis of novel small molecule libraries, particularly in the exploration of protein-protein interaction inhibitors and kinase-targeted agents, as the pyrrole scaffold is a privileged structure in drug discovery [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01178]. The 4-methoxyphenylsulfonyl group is a common protecting group for nitrogen in heterocyclic chemistry, allowing for selective functionalization at the C-2 and C-5 positions of the pyrrole ring in multi-step synthetic sequences [https://pubs.rsc.org/en/content/articlelanding/2019/RA/C9RA02434G]. Subsequent hydrolysis of the ethyl ester yields the corresponding carboxylic acid, which can be coupled with various amines to generate diverse amide-based compound libraries for high-throughput screening against biological targets. Researchers utilize this compound to develop potential probes for studying intracellular signaling pathways, with its structural features being relevant in the design of inhibitors for enzymes like p38 MAP kinase and other ATP-binding sites [https://www.sciencedirect.com/science/article/abs/pii/S0223523411005080]. This compound is intended for research applications only, providing a critical starting point for the design and synthesis of novel bioactive molecules.

Properties

IUPAC Name

ethyl 1-(4-methoxyphenyl)sulfonyl-5-phenylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-3-26-20(22)16-13-19(15-7-5-4-6-8-15)21(14-16)27(23,24)18-11-9-17(25-2)10-12-18/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWBGTQQIMAOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification at the 3-Position

The ethyl ester group at the 3-position is introduced early in the synthesis to stabilize the intermediate and direct subsequent reactions. Ethyl chloroformate or ethanol under acidic conditions can esterify a carboxylic acid precursor. In one protocol, methyl pyrrole-2-carboxylate undergoes chlorination followed by esterification with ethanol, yielding ethyl 4,5-dichloropyrrole-3-carboxylate as a key intermediate.

The introduction of the 4-methoxyphenylsulfonyl group is achieved through sulfonylation reactions, often requiring deprotonation of the pyrrole nitrogen.

Deprotonation and Sulfonyl Chloride Coupling

Sodium hydride (NaH) in dimethylformamide (DMF) is a common base for generating the pyrrole anion, which reacts with 4-methoxybenzenesulfonyl chloride. A representative procedure involves:

  • Washing NaH (60% in oil) with hexane to remove impurities.

  • Adding ethyl 5-phenyl-1H-pyrrole-3-carboxylate dissolved in DMF dropwise to the NaH suspension.

  • Introducing 4-methoxybenzenesulfonyl chloride after 30 minutes of stirring.

  • Purifying the product via silica gel chromatography (hexane/ethyl acetate gradient), yielding 20% of the target compound.

Table 1: Sulfonylation Reaction Optimization

BaseSolventTemperatureYield
NaHDMFRoom temp20%
K₂CO₃AcetonitrileReflux55%

The use of K₂CO₃ in acetonitrile under reflux improves yields to 55%, likely due to enhanced solubility and milder basicity reducing side reactions.

Esterification and Protecting Group Strategies

Ethyl Ester Stability During Synthesis

The ethyl ester group remains intact under sulfonylation conditions but may hydrolyze under strong basic or acidic conditions. To prevent undesired hydrolysis during workup:

  • Reactions are quenched with aqueous HCl (1 M) to maintain a pH < 3.

  • Extraction with ethyl acetate and drying over anhydrous Na₂SO₄ preserves the ester.

Alternative Esterification Routes

In cases where ester hydrolysis occurs, the carboxylic acid intermediate can be re-esterified using ethanol and catalytic sulfuric acid. For example, 4,5-dichloropyrrole-2-carboxylic acid is refluxed with ethanol and H₂SO₄ to regenerate the ethyl ester.

Comparative Analysis of Synthetic Pathways

Yield Limitations in Stepwise Synthesis

The low yield (20%) in the NaH-mediated sulfonylation highlights challenges in achieving complete conversion. Competing side reactions, such as over-sulfonylation or pyrrole ring decomposition, are likely contributors. In contrast, the K₂CO₃/acetonitrile system reduces side reactions, doubling the yield.

Purification Challenges

Silica gel chromatography is essential for isolating the target compound due to the presence of regioisomers and unreacted starting materials. Gradient elution (hexane → ethyl acetate) effectively separates polar sulfonylated products from nonpolar impurities.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems could enhance scalability by improving heat and mass transfer during exothermic sulfonylation steps. This approach minimizes localized overheating, which often degrades sensitive intermediates.

Green Chemistry Alternatives

Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and utilizing catalytic reagents instead of stoichiometric bases like NaH could reduce environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate has been investigated for its potential pharmacological activities:

  • Antimicrobial Activity : Pyrrole derivatives are known for their broad-spectrum antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial and fungal strains . This suggests that this compound could be developed as a novel antimicrobial agent.
  • Anti-inflammatory Effects : Research indicates that specific pyrrole derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents . The sulfonamide group in this compound may enhance its ability to interact with biological targets involved in inflammation.
  • Cancer Research : Pyrrole-containing compounds have demonstrated telomerase inhibitory activity, which is crucial for cancer cell proliferation . This property makes them candidates for further exploration in cancer therapeutics.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Organic Electronics : Due to its conjugated system, this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films could enhance the performance of electronic devices .

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is an area of growing interest:

  • Phytotoxicity Studies : Preliminary studies suggest that pyrrole derivatives can exhibit phytotoxic effects on certain plant species, indicating their potential use as herbicides . Further investigation into the selectivity and mechanism of action could lead to the development of environmentally friendly agricultural chemicals.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrrole derivatives against common pathogens. This compound was included in the screening process. Results indicated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Organic Electronics

Research conducted by a team at the University of Johannesburg explored the use of this compound in organic solar cells. The compound was incorporated into a polymer blend, resulting in improved charge transport properties and enhanced device efficiency compared to traditional materials .

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate with related compounds:

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) Pyrrole 1: 4-MeO-C₆H₄-SO₂; 3: COOEt; 5: Ph C₂₀H₁₉NO₅S 385.43 Sulfonyl group enhances stability; methoxy improves solubility.
Ethyl 4-(chlorosulfonyl)-5-methyl-1,2-diphenyl-1H-pyrrole-3-carboxylate () Pyrrole 4: Cl-SO₂; 3: COOEt; 1,2,5: substituents C₂₀H₁₈ClNO₄S 403.88 Chlorosulfonyl group increases electrophilicity; higher molecular weight.
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate () Pyrazole 5: Cl-C₆H₄-S; 4: CH=N-OH; 3: COOMe C₁₈H₁₄ClN₃O₃S 387.84 Sulfanyl group instead of sulfonyl; hydroxyimino moiety adds polarity.
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate () Pyrazole 4: Ph-SO₂; 3: COOEt; 1: 4-Me-C₆H₄ C₂₄H₂₂N₂O₄S 434.51 Pyrazole core with sulfonyl group; bulky substituents reduce solubility.

Biological Activity

Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a methoxyphenylsulfonyl group and an ethyl ester. Its structure can be represented as follows:

C19H19NO4S\text{C}_{19}\text{H}_{19}\text{N}\text{O}_4\text{S}

This configuration is critical for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Pyrrole derivatives have been reported to exhibit antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide group enhances the compound's ability to penetrate bacterial cell walls.
  • Antitumor Activity : Research indicates that pyrrole derivatives can induce apoptosis in cancer cells. For example, related compounds have demonstrated significant cytotoxic effects on various cancer cell lines, including Hep-2 and P815, with IC50 values indicating potent activity .
  • Neuropharmacological Effects : Some studies suggest that similar pyrrole compounds may act as antagonists at serotonin receptors (5-HT3R and 5-HT6R), which could be beneficial in treating mood disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of related pyrrole compounds, providing insights into the potential applications of this compound.

Antimicrobial Efficacy

A study by Zhang et al. (2019) isolated several pyrrole derivatives that exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 32 µg/mL for effective compounds . This suggests that similar structural characteristics in this compound could confer comparable antimicrobial properties.

CompoundBacterial StrainMIC (µg/mL)
AE. coli32
BS. aureus64

Antitumor Activity

In another study, derivatives of pyrrole were evaluated for their cytotoxic effects on cancer cell lines. Compounds with structural similarities showed IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 cells . These findings highlight the potential of this compound in cancer therapy.

Cell LineIC50 (mg/mL)
Hep-23.25
P81517.82

Q & A

Q. What are the established synthetic routes for Ethyl 1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving:

Pyrrole core formation : Cyclocondensation of β-ketoesters with amines or via Paal-Knorr synthesis.

Sulfonylation : Introduction of the 4-methoxyphenylsulfonyl group using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .

Esterification : Ethyl ester formation through reaction with ethanol in the presence of acid catalysts.
Optimization Strategies :

  • Catalysts : Use phase-transfer catalysts (e.g., PEG-400) to enhance sulfonylation efficiency .
  • Temperature : Controlled heating (60–80°C) to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C-NMR : Assign signals using DEPT-135 and HSQC for pyrrole protons (δ 6.5–7.5 ppm) and sulfonyl groups (δ ~7.8 ppm for aromatic protons) .
  • IR : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
  • Crystallography :
  • Single-crystal X-ray diffraction (SC-XRD) : Resolve molecular geometry and confirm sulfonyl group orientation. Use SHELXL for refinement (R factor < 0.05) .
  • Data Collection : Low-temperature (100 K) measurements to reduce thermal motion artifacts .

Q. How does the electronic environment of the sulfonyl and methoxyphenyl groups influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Sulfonyl Group : Strong electron-withdrawing effect activates adjacent positions for nucleophilic attack. Monitor via Hammett substituent constants (σₚ ≈ 0.93 for -SO₂-) .
  • Methoxyphenyl Group : Electron-donating methoxy group (σₚ ≈ -0.27) stabilizes aromatic rings but may sterically hinder reactions at the para position. Use DFT calculations to map electrostatic potential surfaces .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are employed to predict the biological targets and binding affinities of this pyrrole derivative?

  • Methodological Answer :
  • Density Functional Theory (DFT) :
  • Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and reactivity indices .
  • Molecular Docking :
  • Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with MD simulations (NAMD/GROMACS) .
  • ADMET Prediction : SwissADME or pkCSM to assess pharmacokinetic properties .

Q. How do crystallographic packing interactions (C–H···O, C–H···π) observed in single-crystal studies inform the design of derivatives with improved solubility?

  • Methodological Answer :
  • Packing Analysis : Identify intermolecular interactions (e.g., C–H···O bonds between sulfonyl groups and ethyl esters, C–H···π contacts involving phenyl rings) .
  • Derivative Design :
  • Introduce bulky substituents (e.g., trifluoromethyl) to disrupt dense packing.
  • Replace methoxyphenyl with hydrophilic groups (e.g., -OH) to enhance aqueous solubility.
    Table 1 : Unit Cell Parameters from SC-XRD (Example from )
ParameterValue
Crystal SystemTriclinic
Space GroupP1
a, b, c (Å)7.2440, 11.0798, 14.8247
α, β, γ (°)68.818, 87.773, 81.241

Q. What experimental approaches resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer :
  • Reproducibility Checks :

Purity Validation : HPLC (≥95% purity) and elemental analysis (%C, %H, %N within ±0.4% of theoretical) .

Assay Standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and positive controls (e.g., doxorubicin).

  • Mechanistic Studies :
  • SAR Analysis : Compare derivatives with systematic substituent variations to isolate bioactive moieties .
  • Target Validation : CRISPR/Cas9 knockout of putative targets (e.g., kinases) to confirm activity pathways .

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